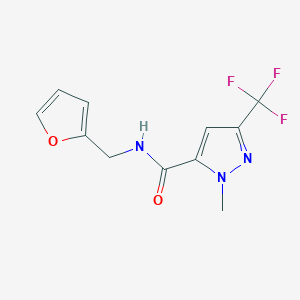amine](/img/structure/B7459448.png)
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine, also known as MPPE, is a compound that has gained attention in recent years due to its potential applications in scientific research. MPPE is a derivative of pyrazole and has been studied for its ability to modulate certain biological pathways. In
作用机制
The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is not fully understood. However, it is believed to modulate the activity of certain receptors, such as adrenergic and dopaminergic receptors. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to have various biochemical and physiological effects. In animal studies, [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase the release of dopamine and norepinephrine in certain brain regions. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
实验室实验的优点和局限性
One advantage of using [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine in lab experiments is its ability to modulate certain biological pathways, such as neurotransmitter activity and cancer cell growth. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is its limited availability, which may hinder its widespread use in research.
未来方向
There are several future directions for research on [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been studied for its potential applications in the treatment of certain cancers, such as breast and lung cancer. Future research may also focus on the development of new derivatives of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine with improved efficacy and selectivity.
合成方法
The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in anhydrous ethanol and can be carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine.
科学研究应用
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been studied for its potential applications in various scientific research fields. One of the most notable applications is in the field of neuroscience. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in various neurological disorders. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
属性
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-11-13(10-15-16)9-14-8-7-12-5-3-2-4-6-12/h2-6,10-11,14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJOJZFKNYMHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)



![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)




![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)